molecular formula C11H6F3NO2 B185914 4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 155495-82-2

4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B185914
CAS No.: 155495-82-2
M. Wt: 241.17 g/mol
InChI Key: DPBXCLYXJCGTOU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline-3-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .

Safety and Hazards

4-(Trifluoromethyl)quinoline-3-carboxylic Acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful by ingestion and is a skin and strong eye irritant .

Relevant Papers The relevant papers retrieved include a paper on FDA-Approved Trifluoromethyl Group and a paper on the reactivity and anticancer assessment of 4-Hydroxyquinoline .

Mechanism of Action

Mode of Action

It’s known that the trifluoromethyl group in organic compounds significantly impacts the chemical reactivity and biological activity . The interaction of the compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The presence of the trifluoromethyl group is known to significantly impact the biological activity of compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(trifluoromethyl)quinoline-3-carboxylic Acid. For instance, the compound’s storage temperature should be at room temperature, and it should be sealed in dry conditions

The trifluoromethyl group in the compound is known to significantly impact its chemical reactivity and biological activity , suggesting potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system, which is then further functionalized to introduce the carboxylic acid group at the 3-position. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)quinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBXCLYXJCGTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453932
Record name 4-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155495-82-2
Record name 4-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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